molecular formula C20H22N2O6S2 B278654 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate

2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B278654
M. Wt: 450.5 g/mol
InChI Key: YHVHTRNXTFLIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that is used in scientific research. It is also known by its chemical formula C24H28N2O6S2. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that this compound may inhibit the growth of fungi by disrupting the cell membrane.
Biochemical and physiological effects:
2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi. This compound has also been found to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate in lab experiments include its significant anticancer and antifungal activity. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the field of medicinal chemistry. Additionally, the use of this compound in combination with other anticancer and antifungal agents may be explored to enhance its efficacy.
In conclusion, 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has gained significant attention for its potential applications in the field of medicinal chemistry. Its significant anticancer and antifungal activity make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate involves the reaction of tert-butyl 4-ethyl-2,4-dioxobutanoate with 2-mercapto-1,3-benzisothiazole-1,1-dioxide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound.

Scientific Research Applications

2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines. This compound has also been studied for its potential use as an antifungal agent.

properties

Product Name

2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate

Molecular Formula

C20H22N2O6S2

Molecular Weight

450.5 g/mol

IUPAC Name

2-O-tert-butyl 4-O-ethyl 5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H22N2O6S2/c1-6-27-18(23)14-11(2)15(19(24)28-20(3,4)5)29-17(14)21-16-12-9-7-8-10-13(12)30(25,26)22-16/h7-10H,6H2,1-5H3,(H,21,22)

InChI Key

YHVHTRNXTFLIBZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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